ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate
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Overview
Description
Ethyl 2-[2-(2-fluorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound with the molecular formula C11H13FN2O2. It is a derivative of hydrazone and contains a fluorophenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-fluorophenyl)hydrazinylidene]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-fluorophenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process involves the formation of a hydrazone intermediate, which is then cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluorophenyl)hydrazinylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-[2-(2-fluorophenyl)hydrazinylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-fluorophenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the fluorophenyl group can interact with various enzymes and receptors, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[2-(4-fluorophenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl 2-[2-(2-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- Ethyl 2-[2-(2-bromophenyl)hydrazinylidene]-3-oxobutanoate
Uniqueness
Ethyl 2-[2-(2-fluorophenyl)hydrazinylidene]-3-oxobutanoate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H13FN2O3 |
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Molecular Weight |
252.24 g/mol |
IUPAC Name |
ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H13FN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-7-5-4-6-9(10)13/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
InChI Key |
CDSHHYOPOGVGFS-VXMQHADHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1F |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1F |
Origin of Product |
United States |
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